Potassium phosphate trihydrate

Übersicht

Beschreibung

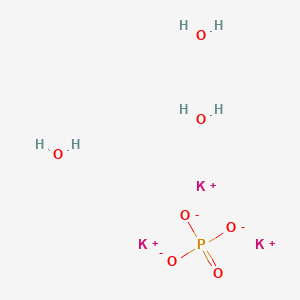

Potassium phosphate trihydrate, also known as trithis compound, is an inorganic compound with the chemical formula K₃PO₄·3H₂O. It is a white, crystalline solid that is highly soluble in water. This compound is commonly used in various industrial and scientific applications due to its buffering capacity and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium phosphate trihydrate is typically synthesized by the neutralization of phosphoric acid (H₃PO₄) with potassium hydroxide (KOH). The reaction is as follows: [ \text{H₃PO₄} + 3\text{KOH} \rightarrow \text{K₃PO₄} + 3\text{H₂O} ] The resulting potassium phosphate is then crystallized from the solution to obtain the trihydrate form.

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of phosphoric acid with potassium hydroxide under specific temperature and pH conditions. The solution is then evaporated to crystallize the trihydrate form. This method ensures high purity and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Potassium phosphate trihydrate primarily undergoes the following types of reactions:

Acid-Base Reactions: It acts as a strong base and can neutralize acids.

Deprotection Reactions: It is used to catalyze the deprotection of BOC amines under microwave conditions.

Nucleophilic Substitution Reactions: It facilitates nucleophilic aromatic substitution reactions, especially in the presence of ionic liquids.

Common Reagents and Conditions:

Acids: Phosphoric acid for neutralization reactions.

Bases: Potassium hydroxide for synthesis.

Solvents: Water and various organic solvents for different reactions.

Major Products Formed:

Neutralization: Formation of potassium phosphate and water.

Deprotection: Formation of free amines from BOC-protected amines.

Substitution: Formation of diaryl ethers and other substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Potassium phosphate trihydrate is widely used in various scientific research fields:

Chemistry: It is used as a buffering agent in chemical reactions and as a catalyst in organic synthesis.

Biology: It is employed in the preparation of buffer solutions for molecular biology experiments.

Medicine: It is used in the formulation of certain pharmaceuticals and as a dietary supplement.

Industry: It is utilized in the production of fertilizers, food additives, and cleaning agents.

Wirkmechanismus

The primary mechanism of action of potassium phosphate trihydrate involves its role as a buffering agent. It helps maintain the pH of solutions by neutralizing acids and bases. In biological systems, it plays a crucial role in maintaining the acid-base balance and is involved in various metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Monopotassium Phosphate (KH₂PO₄): Used as a fertilizer and food additive.

Dipotassium Phosphate (K₂HPO₄): Used in food processing and as a buffering agent.

Tripotassium Phosphate (K₃PO₄): Used in similar applications but without the trihydrate form.

Uniqueness: Potassium phosphate trihydrate is unique due to its high solubility in water and its ability to form stable buffer solutions. Its trihydrate form provides additional stability and ease of handling compared to its anhydrous counterpart.

Biologische Aktivität

Potassium phosphate trihydrate, chemically represented as K₂HPO₄·3H₂O, is a compound widely utilized in biological and biochemical applications. Its biological activity is primarily attributed to its role as a buffering agent, its contribution to cellular processes, and its therapeutic applications in clinical settings. This article delves into its biological properties, applications, and relevant research findings.

- Chemical Formula : K₂HPO₄·3H₂O

- Molar Mass : 228.23 g/mol

- Solubility : Highly soluble in water, facilitating its use in various biological applications.

- pH : Typically ranges from 9.2 to 9.4 at a concentration of 50 g/L at 25°C.

Biological Roles

1. Buffering Agent

- This compound is a key component of phosphate buffer systems, which are essential for maintaining physiological pH in biological experiments. This buffering capacity is crucial in enzymatic reactions and cell culture systems where pH stability is vital for cellular function .

2. Source of Nutrients

- The compound provides both potassium (K⁺) and phosphate (PO₄³⁻) ions, which are critical for numerous cellular processes such as ATP synthesis, nucleic acid metabolism, and cellular signaling pathways .

Therapeutic Applications

1. Treatment of Hypophosphatemia

- Clinical studies have demonstrated the efficacy of this compound in treating hypophosphatemia. In a study involving 64 patients, potassium phosphate was administered orally at doses ranging from 250 mg to 1500 mg, resulting in significant improvements in serum phosphate levels .

2. Management of Calcium Oxalate Stones

- Research indicates mixed results regarding the use of potassium phosphate for preventing recurrent calcium oxalate stones. While some studies recommend its use, others suggest it may not be beneficial for all patients .

Case Studies and Research Findings

Summary of Findings

This compound exhibits significant biological activity through its buffering capabilities and role as a nutrient source. Its applications range from laboratory settings to clinical therapies for conditions such as hypophosphatemia and urinary stone management. Ongoing research continues to explore its full potential and optimize its use in various medical contexts.

Eigenschaften

IUPAC Name |

tripotassium;phosphate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3K.H3O4P.3H2O/c;;;1-5(2,3)4;;;/h;;;(H3,1,2,3,4);3*1H2/q3*+1;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZYAGQLBFUTMA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[O-]P(=O)([O-])[O-].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6K3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593475 | |

| Record name | Potassium phosphate--water (3/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22763-03-7 | |

| Record name | Potassium phosphate--water (3/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, tripotassium salt, trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.